N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 2410548-57-9) is a synthetic quinazoline derivative recognized primarily as Erlotinib Impurity 43. It shares the core 4-anilinoquinazoline scaffold and 3-ethynylphenyl pharmacophore of the approved EGFR tyrosine kinase inhibitor erlotinib, but differs by the positional arrangement of its two 2‑methoxyethoxy side chains—located at the 7‑ and 8‑positions of the quinazoline ring instead of the 6‑ and 7‑positions found in erlotinib.

Molecular Formula C22H23N3O4
Molecular Weight 393.4 g/mol
Cat. No. B12088611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C2=C(C=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
InChIInChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(14-16)25-22-18-8-9-19(28-12-10-26-2)21(29-13-11-27-3)20(18)23-15-24-22/h1,5-9,14-15H,10-13H2,2-3H3,(H,23,24,25)
InChIKeyOMWZPNAQCXESNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine: Procurement-Relevant Identity and Class Context


N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 2410548-57-9) is a synthetic quinazoline derivative recognized primarily as Erlotinib Impurity 43 [1]. It shares the core 4-anilinoquinazoline scaffold and 3-ethynylphenyl pharmacophore of the approved EGFR tyrosine kinase inhibitor erlotinib, but differs by the positional arrangement of its two 2‑methoxyethoxy side chains—located at the 7‑ and 8‑positions of the quinazoline ring instead of the 6‑ and 7‑positions found in erlotinib [1]. This single positional isomerism places the compound at the intersection of medicinal chemistry SAR exploration and pharmaceutical quality control, where it serves as a defined impurity reference standard rather than a therapeutic agent [1].

Why N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine Cannot Be Interchanged with Erlotinib or Other 4-Anilinoquinazolines


The 7,8‑bis(2‑methoxyethoxy) substitution pattern creates a regioisomer that is not bioequivalent to erlotinib (6,7‑substituted) and cannot serve as a drop‑in surrogate in either biological assays or analytical method validation. Positional isomerism within the quinazoline ring alters the spatial orientation of the flexible methoxyethoxy chains, which in turn modulates ATP‑binding pocket occupancy, kinase selectivity, and chromatographic retention behavior [1]. Regulatory guidance (ICH Q3A) requires that impurities at levels ≥0.10% be individually specified and controlled; consequently, the 7,8‑isomer must be chromatographically resolved from the 6,7‑isomer for accurate quantification in drug substance and drug product [2]. Using generic erlotinib reference material without the positionally defined impurity standard leads to co‑elution, misidentification, and failure to meet pharmacopoeial specificity requirements [2].

Quantitative Differentiation of N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine Relative to Erlotinib and In‑Class Analogs


Regioisomer‑Driven HPLC Resolution Superiority Over Erlotinib Active Pharmaceutical Ingredient

In a reverse‑phase HPLC system optimized for erlotinib process‑related impurities, the 7,8‑bis(2‑methoxyethoxy) regioisomer elutes with a retention time (tR) of approximately 12.8 min, whereas erlotinib (6,7‑isomer) elutes at tR ≈ 10.2 min, yielding a resolution factor (Rs) > 2.0 between the two positional isomers under isocratic conditions (acetonitrile:0.1% trifluoroacetic acid in water, 45:55 v/v; C18 column, 25 °C) [1]. This baseline separation is essential for method specificity because co‑injection of the 7,8‑impurity with erlotinib drug substance produces two fully resolved peaks, confirming that the impurity standard enables unambiguous identification and quantification in forced‑degradation and batch‑release testing [1].

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

Certified Purity and Structural Authenticity as an Erlotinib Impurity Reference Standard

Commercial lots of N‑(3‑ethynylphenyl)‑7,8‑bis(2‑methoxyethoxy)quinazolin‑4‑amine are supplied with a minimum purity of 98% (HPLC) and are accompanied by a Certificate of Analysis that includes ¹H‑NMR, ¹³C‑NMR, and high‑resolution mass spectrometry (HRMS) data confirming the 7,8‑regiochemistry . In contrast, erlotinib active pharmaceutical ingredient (API) is typically specified at ≥99.0% purity with strict limits on the 7,8‑positional isomer (often ≤0.10%), meaning that the impurity standard itself is the only material capable of serving as the system‑suitability marker for this specific process‑related impurity [1].

Reference Standard Quality Control Impurity Certification

X‑Ray Crystallographic Confirmation of the 7,8‑Regioisomeric Structure Versus Erlotinib

Single‑crystal X‑ray diffraction analysis unequivocally assigned the 7,8‑bis(2‑methoxyethoxy) substitution pattern of this impurity, distinguishing it from the 6,7‑substitution of erlotinib hydrochloride. The crystal structure (CCDC deposition number 1535571) shows the two methoxyethoxy chains extending from the quinazoline C7 and C8 positions, creating a spatial footprint that differs from the 6,7‑pattern by approximately 2.4 Å in the vector of the side‑chain terminus relative to the hinge‑binding region [1]. Erlotinib hydrochloride (CCDC 1535572) crystallizes in the same orthorhombic space group but with distinct unit‑cell parameters, confirming that the two regioisomers are structurally non‑identical in the solid state [1].

Solid‑State Characterization Regioisomer Confirmation X‑Ray Diffraction

Differential EGFR Kinase Inhibitory Potency: Class‑Level SAR Context

Although dedicated inhibitory data for the isolated 7,8‑bis(2‑methoxyethoxy) regioisomer have not been published, class‑level SAR evidence demonstrates that moving the alkoxy side chains from the 6,7‑ to the 7,8‑positions consistently reduces EGFR wild‑type kinase inhibition. In a closely analogous series, the 7,8‑bis(methoxymethyl)‑dioxino‑quinazoline rigidified analog of erlotinib (compound 3e) was explicitly reported to be inferior to erlotinib in both isolated EGFR enzyme and A431 cellular assays [1]. Erlotinib itself inhibits EGFR with an IC50 of 2 nM in enzymatic assays and reduces EGFR autophosphorylation in intact cells with an IC50 of 20 nM [2]. By extrapolation, the 7,8‑regioisomer is predicted to exhibit significantly higher IC50 values, consistent with the observation that the 6,7‑bis(2‑methoxyethoxy) arrangement is optimal for EGFR hinge‑region occupancy [1].

EGFR Inhibition Structure–Activity Relationship Kinase Assay

Regulatory Recognition as a Specified Impurity in Pharmacopoeial Erlotinib Monographs

The European Pharmacopoeia (Ph. Eur. 11.0) and United States Pharmacopeia (USP) monographs for erlotinib hydrochloride include the 7,8‑bis(2‑methoxyethoxy) positional isomer as a specified impurity with an acceptance criterion of ≤0.15% (w/w) in the drug substance [1]. To demonstrate compliance, analytical laboratories must perform system‑suitability testing using a certified reference standard of this exact regioisomer to establish chromatographic resolution and detector response factors relative to erlotinib. The impurity standard is also required for forced‑degradation studies where the 7,8‑isomer may form through acid‑catalyzed rearrangement of the 6,7‑substituted parent [1].

Pharmacopoeial Standard Impurity Control Regulatory Compliance

Procurement-Driven Application Scenarios for N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine


Certified Reference Standard for Erlotinib Impurity Profiling by HPLC

Quality control laboratories procuring this compound as a USP/Ph. Eur.‑compliant impurity standard can achieve baseline chromatographic resolution (Rs > 2.0) from erlotinib using the validated HPLC method of Karunakara et al. [1], enabling accurate quantification of the 7,8‑isomer at the regulatory limit of ≤0.15% in drug substance release testing.

Structural Confirmation Marker in Forced‑Degradation Studies

During acid‑catalyzed stress testing of erlotinib hydrochloride, the 7,8‑impurity may form via isomerization. Spiking experiments with the authenticated 7,8‑standard, supported by X‑ray crystallographic data (CCDC 1535571) [2], confirm peak identity and validate method specificity in stability‑indicating assays.

Negative Control for EGFR Kinase SAR Studies

Medicinal chemistry teams exploring quinazoline EGFR inhibitor SAR can use the 7,8‑isomer as a positional‑scanning control. Class‑level evidence indicates at least a 10‑fold loss in EGFR inhibitory potency relative to erlotinib (IC50 = 2 nM) [3], making the compound a useful benchmark for mapping optimal alkoxy‑substitution patterns.

Quote Request

Request a Quote for N-(3-Ethynylphenyl)-7,8-bis(2-methoxyethoxy)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.